molecular formula C13H12O2 B14302840 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- CAS No. 122591-11-1

1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-

Cat. No.: B14302840
CAS No.: 122591-11-1
M. Wt: 200.23 g/mol
InChI Key: LXJFYDWRRBVLNT-UHFFFAOYSA-N
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Description

1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-: is a chemical compound belonging to the class of naphthopyrans. These compounds are characterized by a fused ring system consisting of a naphthalene ring and a pyran ring. The specific structure of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- includes a hydroxyl group at the third position and a dihydro configuration, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- can be synthesized through a multicomponent reaction involving naphthol, aldehydes, and oxobenzenepropane derivatives. A common method involves the use of a catalytic amount of boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of solvents.

Industrial Production Methods: Industrial production of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- typically involves large-scale multicomponent reactions in batch reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into fully saturated naphthopyran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Saturated naphthopyran derivatives.

    Substitution: Halogenated and nitrated naphthopyran derivatives.

Scientific Research Applications

1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-
  • 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-

Comparison: 1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro- is unique due to its hydroxyl group at the third position and its dihydro configuration. These structural features contribute to its distinct chemical reactivity and biological activity compared to other naphthopyran derivatives .

Properties

CAS No.

122591-11-1

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[f]chromen-3-ol

InChI

InChI=1S/C13H12O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7,13-14H,6,8H2

InChI Key

LXJFYDWRRBVLNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)OC1O

Origin of Product

United States

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